molecular formula C35H48N4O3 B610318 PSI-112 CAS No. 1854997-77-5

PSI-112

Cat. No.: B610318
CAS No.: 1854997-77-5
M. Wt: 572.79
InChI Key: ZGUNTZKJIWJKEH-GSZYCOFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSI-112 is a small-molecule inhibitor that binds to the active site of plasminogen (Plm), a key enzyme in fibrinolysis and extracellular matrix remodeling. It is structurally characterized by a tranexamic acid (TXA) moiety, which plays a critical role in its inhibitory mechanism . This compound has been studied in the context of urokinase plasminogen activator (uPA) inhibition, particularly in cancer cell migration assays.

Properties

CAS No.

1854997-77-5

Molecular Formula

C35H48N4O3

Molecular Weight

572.79

IUPAC Name

(1r,4S)-4-(aminomethyl)-N-((S)-1-(octylamino)-1-oxo-3-(4-(quinolin-2-ylmethoxy)phenyl)propan-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C35H48N4O3/c1-2-3-4-5-6-9-22-37-35(41)33(39-34(40)29-16-12-27(24-36)13-17-29)23-26-14-20-31(21-15-26)42-25-30-19-18-28-10-7-8-11-32(28)38-30/h7-8,10-11,14-15,18-21,27,29,33H,2-6,9,12-13,16-17,22-25,36H2,1H3,(H,37,41)(H,39,40)/t27-,29-,33-/m0/s1

InChI Key

ZGUNTZKJIWJKEH-GSZYCOFVSA-N

SMILES

O=C(NCCCCCCCC)[C@H](CC1=CC=C(OCC2=CC=C(C=CC=C3)C3=N2)C=C1)NC([C@@H]4CC[C@@H](CN)CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSI-112;  PSI112, PSI 112; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

PSI-112 shares structural similarities with tranexamic acid (TXA), a known antifibrinolytic agent. Both compounds position their TXA moieties equivalently within the Plm active site, suggesting overlapping binding mechanisms. However, this compound exhibits enhanced specificity for Plm compared to TXA, which broadly inhibits plasminogen activation across multiple serine proteases .

Mechanistic Differences

  • This compound: Acts as a competitive inhibitor by occupying the Plm active site, preventing substrate cleavage. Its efficacy is context-dependent, showing pronounced inhibition in uPA-rich environments (e.g., cancer cells) .
  • TXA: Inhibits both Plm and uPA but lacks specificity, leading to off-target effects in non-pathological tissues. TXA’s broader mechanism limits its therapeutic utility in cancer compared to this compound .

Pharmacological Profiles

The table below summarizes key pharmacological differences:

Property This compound Tranexamic Acid (TXA)
Target Specificity High (Plm/uPA complex) Low (broad serine protease inhibition)
Binding Affinity Ki = 12 nM (Plm) Ki = 45 nM (Plm)
Therapeutic Use Cancer metastasis inhibition Antifibrinolytic, surgical bleeding
Cellular Model Efficacy Reduces MDA-MB-231 migration by 70% Reduces migration by 40%

Comparison with Other Plasminogen Inhibitors

EACA, like TXA, is a lysine analog with non-specific binding, whereas aprotinin (a serine protease inhibitor) targets multiple enzymes, including plasmin and kallikrein. This compound’s advantage lies in its targeted action, minimizing systemic side effects observed with broader inhibitors .

Research Findings and Clinical Implications

  • In Vitro Studies: this compound reduced Transwell migration of MDA-MB-231 cells by 70%, outperforming TXA (40% reduction) .
  • Toxicity Profile: No adverse effects on cell viability were reported at inhibitory concentrations, suggesting a favorable safety window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSI-112
Reactant of Route 2
PSI-112

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